Antioxidant Capacity: Dihydrogenistein Exhibits Superior Ferric Reducing Power vs. Precursor Isoflavones
In a comparative in vitro study using the Ferric Reducing Antioxidant Power (FRAP) assay, dihydrogenistein demonstrated significantly higher antioxidant capacity than its precursor, genistein, and the major soy isoflavone daidzein. This establishes a clear quantitative advantage for this metabolite in reducing Fe³⁺ to Fe²⁺ [1].
| Evidence Dimension | Ferric Reducing Antioxidant Power (FRAP) |
|---|---|
| Target Compound Data | 1.99 ± 0.07 mmol Fe²⁺/mmol |
| Comparator Or Baseline | Genistein: 1.24 ± 0.02 mmol Fe²⁺/mmol; Daidzein: 0.56 ± 0.06 mmol Fe²⁺/mmol |
| Quantified Difference | 60% higher than genistein; 255% higher than daidzein |
| Conditions | FRAP assay (in vitro chemical assay) |
Why This Matters
For research applications focused on oxidative stress, selecting dihydrogenistein over genistein or daidzein provides a 60-255% greater ferric reducing capacity in this standard in vitro model.
- [1] Rüfer, C. E., & Kulling, S. E. (2006). Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. Journal of Agricultural and Food Chemistry, 54(8), 2926-2931. View Source
